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Compound of Interest

Compound Name: 3-Phenoxybenzoyl cyanide

Cat. No.: B042598 Get Quote

An In-depth Technical Guide on the Spectroscopic Data of 3-Phenoxybenzoyl Cyanide

For researchers, scientists, and professionals in drug development, a thorough understanding

of the structural and spectroscopic properties of key chemical intermediates is paramount. 3-
Phenoxybenzoyl cyanide (C₁₄H₉NO₂) is a significant building block in the synthesis of various

organic compounds, including certain pesticides. This technical guide provides a detailed

overview of its expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS)—along with generalized experimental protocols for their

acquisition.

Spectroscopic Data Analysis
While a comprehensive, experimentally verified dataset for 3-phenoxybenzoyl cyanide is not

readily available in public repositories, its spectroscopic characteristics can be reliably

predicted based on the analysis of its functional groups and comparison with structurally similar

compounds. The following tables summarize the expected quantitative data.

Table 1: Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum is anticipated to be dominated by signals from the aromatic protons

of the two phenyl rings. The chemical shifts are influenced by the electron-withdrawing nature

of the carbonyl and cyanide groups, and the electron-donating nature of the ether linkage.
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons
Provisional
Assignment

~ 7.8 - 8.1 m 2H
Protons ortho to the

carbonyl group

~ 7.1 - 7.6 m 7H
Remaining aromatic

protons

Predicted based on general aromatic proton chemical shifts, with expected downfield shifts for

protons ortho and para to the electron-withdrawing benzoyl group.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will show distinct signals for the carbonyl, nitrile, and aromatic carbons.

Chemical Shift (δ) ppm Carbon Type Provisional Assignment

~ 165 - 180 Quaternary Carbonyl Carbon (C=O)

~ 157 Quaternary Aromatic Carbon (C-O)

~ 115 - 140 Tertiary/Quaternary Aromatic Carbons

~ 117 Quaternary Nitrile Carbon (C≡N)

Predicted values are based on typical chemical shifts for these functional groups. The carbonyl

carbon is expected in the 160–185 ppm range, and the nitrile carbon around 117 ppm.[1]

Table 3: Predicted IR Spectroscopy Data
The infrared spectrum is characterized by strong absorptions corresponding to the nitrile and

carbonyl stretching vibrations.
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Wavenumber
(cm⁻¹)

Vibration Type Intensity Functional Group

~ 2220 - 2240 Stretch Medium-Strong C≡N (Nitrile)

~ 1680 - 1700 Stretch Strong C=O (Aryl Ketone)

~ 3000 - 3100 Stretch Medium C-H (Aromatic)

~ 1400 - 1600 Stretch Medium-Strong C=C (Aromatic Ring)

~ 1200 - 1250 Asymmetric Stretch Strong C-O-C (Aryl Ether)

~ 1000 - 1100 Symmetric Stretch Medium C-O-C (Aryl Ether)

The nitrile group typically shows a sharp absorption in the 2200-2240 cm⁻¹ region. The aryl

ketone carbonyl stretch is expected around 1685-1690 cm⁻¹ due to conjugation.[2][3][4]

Table 4: Predicted Mass Spectrometry Data
The mass spectrum will provide the molecular weight and fragmentation pattern, aiding in

structural confirmation.

m/z Ion Type Provisional Fragment

223.23 [M]⁺ Molecular Ion

195 [M-CO]⁺ Loss of carbon monoxide

130 [C₆H₅OC₆H₄]⁺ Phenoxy-phenyl cation

105 [C₆H₅CO]⁺ Benzoyl cation

77 [C₆H₅]⁺ Phenyl cation

The molecular weight of 3-phenoxybenzoyl cyanide is 223.23 g/mol .[1][5] Fragmentation is

likely to occur at the bonds adjacent to the carbonyl group.

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data for 3-
phenoxybenzoyl cyanide. These protocols are based on standard methodologies for small

organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-phenoxybenzoyl cyanide in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the

sample is fully dissolved.

Instrument Setup:

Use a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75

MHz or higher for ¹³C NMR.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse sequence.

Set a spectral width of approximately 12-15 ppm.

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Process the data by applying a Fourier transform, phase correction, and baseline

correction.

Integrate the signals and reference the spectrum to the residual solvent peak or an

internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set a spectral width of approximately 200-220 ppm.
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A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid Phase (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately

100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it

into a thin, transparent pellet using a hydraulic press.

Thin Film: Dissolve the sample in a volatile solvent (e.g., dichloromethane), deposit a drop

of the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

Data Acquisition:

Place the sample (pellet or salt plate) in the sample holder of an FTIR spectrometer.

Record a background spectrum of the empty sample compartment (or the pure KBr

pellet/salt plate).

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

The final spectrum is presented as the ratio of the sample spectrum to the background

spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

an appropriate ionization source. Common techniques for a molecule of this type include:

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample

is heated and vaporized before being bombarded with a high-energy electron beam.

Electrospray Ionization (ESI): Suitable for less volatile or thermally sensitive compounds.

The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer,
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creating charged droplets from which ions are desolvated.

Mass Analysis:

The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass

analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition:

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

For tandem mass spectrometry (MS/MS), the molecular ion (or a prominent fragment ion)

can be isolated and further fragmented to aid in structural elucidation.

Workflow Visualization
The logical flow from sample preparation to data analysis in spectroscopic studies can be

visualized as follows:
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Caption: Workflow for Spectroscopic Analysis of 3-Phenoxybenzoyl Cyanide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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